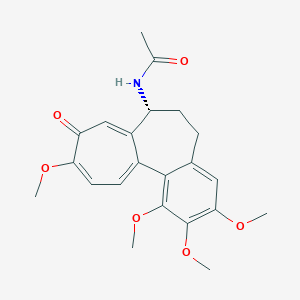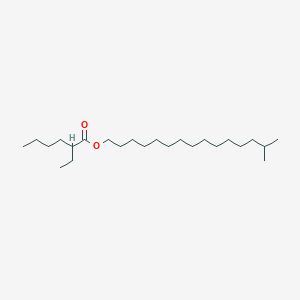
5-Bromo-4-(trifluoromethyl)thiazol-2-amine
Vue d'ensemble
Description
5-Bromo-4-(trifluoromethyl)thiazol-2-amine is a compound of interest in the field of pharmaceuticals and chemical manufacturing due to its potential as an intermediate in the synthesis of various drugs and chemicals. The presence of both bromine and trifluoromethyl groups attached to a thiazole ring makes it a versatile candidate for further chemical transformations .
Synthesis Analysis
The synthesis of related thiazole compounds has been explored through various methods. For instance, a synthetic protocol involving 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been reported, which allows the introduction of a bromodifluoromethyl group at the C4 position of the thiazole ring . Another approach for the synthesis of thiazolo[4,5-d]pyrimidine derivatives starts from 5-bromo-2,4-dichloro-6-methylpyrimidine, which is then treated with ethanolic ammonia and secondary amines . Additionally, a one-pot multicomponent domino synthesis has been developed for 5-(trifluoromethyl)-2-thiazolamine, which is closely related to the compound of interest .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been studied through crystallography. For example, the crystal structures of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine derivatives have been determined, revealing hydrogen bonding motifs and weak π-π stacking interactions that contribute to the stability of the crystal structure . These structural analyses provide insights into the molecular geometry and intermolecular interactions that could be relevant to 5-Bromo-4-(trifluoromethyl)thiazol-2-amine.
Chemical Reactions Analysis
Thiazole derivatives exhibit reactivity that allows for further chemical transformations. The synthesis of some 2-amino-5-bromo-1,3,4-thiadiazoles has shown that these compounds can act as ambident nucleophiles, participating in alkylation, acylation, and nitrosation reactions . This reactivity suggests potential pathways for the modification of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine are not directly reported in the provided papers, the properties of similar compounds can offer some insights. For instance, the presence of bromine and trifluoromethyl groups is likely to influence the compound's polarity, boiling point, and reactivity. The crystal structure analysis of related compounds indicates that hydrogen bonding and π-π interactions may play a role in the solid-state properties of these molecules .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
5-Bromo-4-(trifluoromethyl)thiazol-2-amine is a pivotal intermediate in the synthesis of diverse heterocyclic compounds. Thiazoles and their derivatives, including those derived from 5-Bromo-4-(trifluoromethyl)thiazol-2-amine, have been extensively studied for their versatile pharmacological properties. The compound's structural motif is often incorporated into various synthetic pathways to produce novel molecules with potential biological activities (B. ArunlalV. et al., 2015; M. A. Gomaa et al., 2020).
Pharmacological Activities
Research has demonstrated that thiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. These activities make thiazole-based compounds, potentially synthesized using 5-Bromo-4-(trifluoromethyl)thiazol-2-amine, valuable in the development of new therapeutic agents (J. F. Campos et al., 2020; A. Leoni et al., 2014; P. Mohanty et al., 2021).
Chemical Properties and Reactions
The chemical reactivity and properties of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine enable its use in diverse chemical reactions, leading to the synthesis of complex molecules with potential as pharmaceutical agents. Its application in synthesizing azaheterocyclic systems and thiazolidinedione derivatives further highlights its importance in medicinal chemistry (R. Sakhuja et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2S/c5-2-1(4(6,7)8)10-3(9)11-2/h(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEAYBLLHONPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577200 | |
| Record name | 5-Bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(trifluoromethyl)thiazol-2-amine | |
CAS RN |
136411-21-7 | |
| Record name | 5-Bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

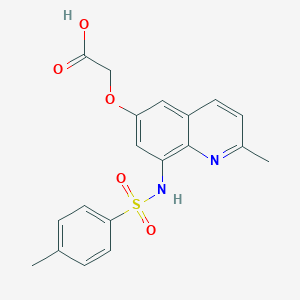
![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)
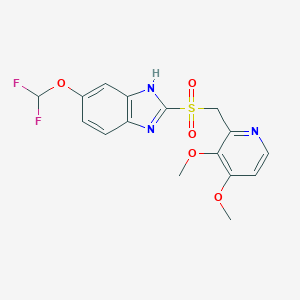
![2,3-Dimethylbenzo[a]anthracene](/img/structure/B135107.png)
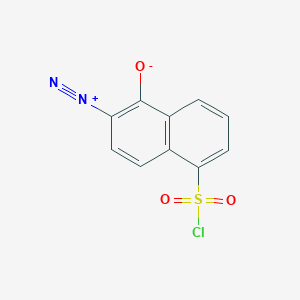
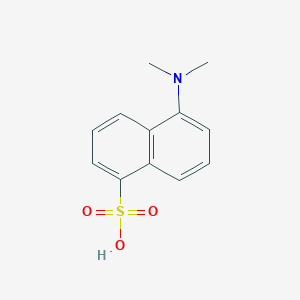
![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)
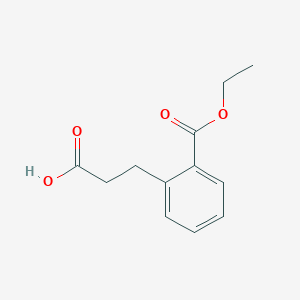
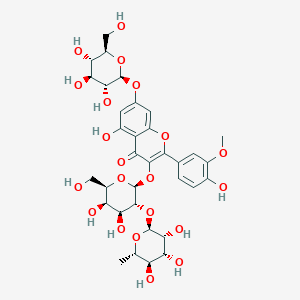
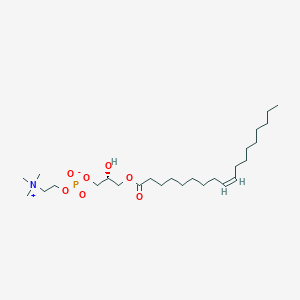
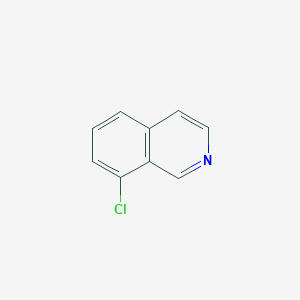
![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)
